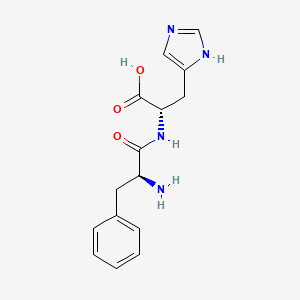

Phe-his

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phe-His is a dipeptide composed of L-phenylalanine and L-histidine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-phenylalanine and a L-histidine. It is a tautomer of a this compound zwitterion.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Phe-His serves as a critical building block in peptide synthesis, which is fundamental for drug development and therapeutic applications. The specific sequence of this compound can enhance the specificity and efficacy of peptide-based drugs, making it a valuable component in creating tailored therapeutics for various diseases .

Case Study: Drug Development

- Application : Utilization of this compound in the synthesis of therapeutic peptides.

- Findings : Peptides incorporating this compound have shown improved binding affinities to target receptors, thereby increasing their pharmacological effectiveness.

Biotechnology

In the biotechnology sector, this compound is instrumental in producing recombinant proteins. This application is vital for developing vaccines and enzymes used in various industrial processes. The compound's role in stabilizing protein structures enhances the yield and functionality of these biotechnological products .

Case Study: Vaccine Development

- Application : Use of this compound in recombinant protein production for vaccines.

- Findings : Vaccines formulated with this compound-containing peptides demonstrated enhanced immunogenicity and stability compared to traditional formulations.

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research, particularly in designing new drugs that target specific biological pathways. By incorporating this compound into drug candidates, researchers can achieve more effective treatments with fewer side effects .

Case Study: Targeted Drug Design

- Application : Incorporation of this compound into drug candidates targeting cancer pathways.

- Findings : Drugs designed with this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted therapy.

Diagnostics

The unique binding properties of this compound make it valuable in diagnostic assays. Its ability to selectively bind to biomarkers enhances the detection capabilities for various diseases, improving early diagnosis and treatment outcomes .

Case Study: Biomarker Detection

- Application : Use of this compound in assays for detecting cancer biomarkers.

- Findings : Diagnostic tests incorporating this compound showed increased sensitivity and specificity for early-stage cancer detection.

Structural Biology

This compound interactions are crucial in stabilizing α-helical domains within proteins. Studies have shown that the spatial arrangement of Phe and His residues can significantly influence protein folding and stability .

Case Study: Protein Folding Mechanisms

- Application : Investigation of this compound interactions in α-helices.

- Findings : The presence of a this compound pair was found to enhance the stability of α-helices, which is critical for maintaining protein functionality under physiological conditions.

Data Summary Table

| Application Area | Key Findings | Case Study Example |

|---|---|---|

| Peptide Synthesis | Enhanced specificity and efficacy | Therapeutic peptide development |

| Biotechnology | Improved yield and functionality of recombinant proteins | Vaccine formulation |

| Pharmaceutical Research | More effective treatments with fewer side effects | Targeted cancer drug design |

| Diagnostics | Increased sensitivity and specificity | Cancer biomarker detection |

| Structural Biology | Stabilization of α-helical domains | Protein folding studies |

Eigenschaften

CAS-Nummer |

33367-37-2 |

|---|---|

Molekularformel |

C15H18N4O3 |

Molekulargewicht |

302.33 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C15H18N4O3/c16-12(6-10-4-2-1-3-5-10)14(20)19-13(15(21)22)7-11-8-17-9-18-11/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 |

InChI-Schlüssel |

OHUXOEXBXPZKPT-STQMWFEESA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |

Key on ui other cas no. |

33367-37-2 |

Physikalische Beschreibung |

Solid |

Sequenz |

FH |

Synonyme |

His-Phe histidylphenylalanine Phe-His phenylalanylhistidine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.